3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Description
Chemical Identity and Nomenclature
This compound represents a highly specialized heterocyclic compound characterized by its distinctive bicyclic core structure and specific halogen substitution pattern. The compound carries the Chemical Abstracts Service registry number 1803606-53-2, establishing its unique chemical identity within the scientific literature. Its molecular formula, C13H16Cl2FN, reflects the presence of both chlorine and fluorine atoms, with a molecular weight of 276.18 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly delineating the positioning of substituents on the azabicyclo[3.2.1]octane framework.
The structural complexity of this compound emerges from its azabicyclo[3.2.1]octane core, which constitutes a bridged bicyclic system where a nitrogen atom occupies the bridgehead position. The Simplified Molecular Input Line Entry System representation, FC1(C2=CC=CC(Cl)=C2)CC(N3)CCC3C1.[H]Cl, provides a concise description of the molecular connectivity and stereochemical relationships. This notation reveals the critical positioning of the fluorine atom and the 3-chlorophenyl group at the 3-position of the bicyclic framework, while the hydrochloride salt form indicates protonation of the nitrogen atom.
The compound's three-dimensional architecture exhibits significant stereochemical complexity due to the rigid bicyclic framework. The azabicyclo[3.2.1]octane scaffold constrains molecular flexibility, creating well-defined spatial relationships between functional groups. This structural rigidity influences both the compound's physicochemical properties and its potential biological interactions, as the fixed geometry determines the presentation of pharmacophoric elements in three-dimensional space.
Table 1: Chemical Properties of this compound
Historical Development of Azabicyclo[3.2.1]octane Derivatives
The historical development of azabicyclo[3.2.1]octane derivatives traces back to the early investigations of tropane alkaloids, which established the fundamental understanding of bicyclic nitrogen-containing scaffolds. The pioneering work began in the early 19th century when K. Mein first isolated atropine in 1831, followed by P. L. Geiger's isolation of hyoscyamine in 1833. These initial discoveries laid the groundwork for understanding the structural features and biological activities associated with the azabicyclo[3.2.1]octane framework.
The structural elucidation of tropane alkaloids progressed significantly through the contributions of K. Kraut and W. Lossen in 1880, who discovered the hydrolytic cleavage of alkaloid substances into tropine base and tropic acid components. This breakthrough provided crucial insights into the fundamental architecture of the azabicyclo[3.2.1]octane system. Albert Ladenburg's subsequent work in 1881 led to the isolation of scopolamine and the development of esterification processes for tropane derivatives, expanding the synthetic possibilities for this class of compounds.
The synthetic chemistry of azabicyclo[3.2.1]octane derivatives reached a significant milestone with Richard Martin Willstätter's tropine synthesis in 1903, which represented an outstanding achievement in organic chemistry. This work established the structural foundation for understanding the tropane ring system and opened avenues for the development of synthetic analogs. Sir Robert Robinson's elegant biomimetic synthesis of the tropane ring system in 1917 further demonstrated the accessibility of this bicyclic architecture through rational synthetic design.
Modern developments in azabicyclo[3.2.1]octane chemistry have focused on the enantioselective construction of this scaffold and its application in medicinal chemistry. Contemporary research has emphasized the development of stereoselective synthetic methodologies that enable the preparation of enantiomerically pure azabicyclic compounds. These advances have been driven by the recognition that stereochemical control is crucial for achieving desired biological activities and minimizing off-target effects.
The evolution from naturally occurring tropane alkaloids to synthetic azabicyclo[3.2.1]octane derivatives has been characterized by increasing structural sophistication and targeted biological activity. Recent research has demonstrated the utility of this scaffold in developing novel therapeutic agents, including inhibitors of N-acylethanolamine-hydrolyzing acid amidase and various neurotransmitter transporters. The incorporation of halogen substituents, as exemplified by this compound, represents a contemporary approach to modulating the pharmacological properties of azabicyclic scaffolds.
Table 2: Historical Milestones in Azabicyclo[3.2.1]octane Development
| Year | Researcher | Contribution | Significance |
|---|---|---|---|
| 1831 | K. Mein | Atropine isolation | First tropane alkaloid isolated |
| 1833 | P. L. Geiger | Hyoscyamine isolation | Established alkaloid structure-activity concepts |
| 1880 | K. Kraut, W. Lossen | Alkaloid hydrolysis studies | Revealed tropine-tropic acid relationship |
| 1881 | Albert Ladenburg | Scopolamine isolation, esterification methods | Expanded synthetic possibilities |
| 1903 | Richard Martin Willstätter | Tropine synthesis | First total synthesis achievement |
| 1917 | Sir Robert Robinson | Biomimetic tropane synthesis | Established rational synthetic approach |
Significance in Modern Medicinal Chemistry
The significance of this compound in modern medicinal chemistry stems from its embodiment of several key principles that drive contemporary drug discovery efforts. The azabicyclo[3.2.1]octane scaffold provides a rigid three-dimensional framework that can position pharmacophoric elements in precise spatial arrangements, enabling selective interactions with biological targets. This structural constraint is particularly valuable in medicinal chemistry, where conformational flexibility can lead to decreased selectivity and increased off-target effects.
The incorporation of halogen substituents, specifically the 3-chlorophenyl group and the fluorine atom, reflects modern strategies for optimizing drug-like properties. Halogen bonding interactions have emerged as important considerations in drug design, as these non-covalent interactions can enhance binding affinity and selectivity for target proteins. The strategic placement of chlorine and fluorine atoms in this compound may facilitate specific interactions with amino acid residues in binding sites, potentially improving therapeutic efficacy.
Research on related azabicyclo[3.2.1]octane derivatives has demonstrated their utility as inhibitors of N-acylethanolamine-hydrolyzing acid amidase, an enzyme involved in inflammatory pathways. The development of potent, systemically available inhibitors featuring pyrazole azabicyclo[3.2.1]octane sulfonamides has shown that this scaffold can achieve high selectivity and nanomolar potency. These findings suggest that this compound may possess similar potential for targeting specific enzymatic pathways.
The structural rigidity of the azabicyclo[3.2.1]octane framework also contributes to its significance as a synthetic intermediate in complex molecule synthesis. The scaffold serves as a versatile building block that can accommodate various functional group manipulations while maintaining its core three-dimensional architecture. This property has made azabicyclic derivatives valuable tools in the total synthesis of natural products and the development of novel pharmaceutical agents.
Contemporary structure-activity relationship studies have revealed the importance of substitution patterns on the azabicyclo[3.2.1]octane core for biological activity. Research on 8-substituted-3-diarylmethoxyethylidenyl-8-azabicyclo[3.2.1]octane derivatives has shown that specific substitution patterns can confer high selectivity for dopamine transporters over other monoamine transporters. These findings underscore the potential for fine-tuning biological activity through strategic structural modifications of the azabicyclic framework.
The compound's potential applications extend beyond traditional neuropharmacology to include emerging therapeutic areas such as inflammatory disease management. The ability to modulate inflammatory pathways through selective enzyme inhibition represents a significant opportunity for addressing unmet medical needs. The combination of the azabicyclo[3.2.1]octane scaffold's proven biological activity with modern halogen substitution strategies positions compounds like this compound at the forefront of medicinal chemistry research.
Table 3: Medicinal Chemistry Applications of Azabicyclo[3.2.1]octane Derivatives
Properties
IUPAC Name |
3-(3-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFN.ClH/c14-10-3-1-2-9(6-10)13(15)7-11-4-5-12(8-13)16-11;/h1-3,6,11-12,16H,4-5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQCSUYKGDNYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC(=CC=C3)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Azabicyclo[3.2.1]octane Core
- The bicyclic core is assembled through intramolecular cyclization reactions , often employing Michael addition or cycloaddition techniques that favor the formation of the rigid bicyclic framework.
- Enantioselectivity is achieved using chiral phosphoric acids or other chiral catalysts to control stereochemistry during ring closure.
Attachment of the 3-Chlorophenyl Group
- The 3-chlorophenyl substituent is introduced via aryl coupling reactions , such as Suzuki or Buchwald-Hartwig cross-coupling, starting from halogenated azabicyclooctane intermediates or protected cyanophenyl precursors.
- Protection/deprotection strategies (e.g., Boc or trifluoroacetyl groups) are employed to safeguard amine functionalities during coupling steps.
Functional Group Transformations and Salt Formation
- Hydrolysis of nitrile intermediates to carboxamides is achieved under acidic or basic conditions, often using potassium carbonate and hydrogen peroxide or concentrated sulfuric acid .
- Boc protecting groups are removed by acid treatment, commonly with trifluoroacetic acid , yielding free amines.
- The final compound is isolated as the hydrochloride salt to improve solubility and stability.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Enantioselective cyclization | Chiral phosphoric acid catalyst, Michael addition | Formation of chiral 8-azabicyclo[3.2.1]octane core |
| 2 | Selective fluorination | Electrophilic/nucleophilic fluorinating agent | Introduction of fluorine at C-3 position |
| 3 | Aryl coupling | Suzuki/Buchwald-Hartwig coupling, Pd catalyst | Attachment of 3-chlorophenyl substituent |
| 4 | Nitrile hydrolysis & deprotection | K2CO3/H2O2 or H2SO4; TFA for Boc removal | Conversion to amide and free amine |
| 5 | Salt formation | HCl treatment | Isolation of hydrochloride salt |
Detailed Research Findings and Optimization
- Yields: Reported yields for key steps vary between 10% and 91%, depending on the specific intermediate and reaction conditions.
- Protecting Groups: Boc and trifluoroacetyl groups are widely used to protect amines during multi-step synthesis and are efficiently removed in the final stages without racemization.
- Catalysts: Palladium-catalyzed coupling reactions are pivotal for introducing aromatic substituents with high regio- and stereoselectivity.
- Side Chain Modifications: Reduction of side chains on the phenyl ring and subsequent functionalization can be performed to access analogues and optimize biological activity.
- Purification: The hydrochloride salt form is preferred for isolation due to improved crystallinity and handling properties.
Comparative Analysis with Structural Analogs
Data Table: Summary of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Neuroscience and Neuropharmacology
The compound has shown potential in influencing cholinergic signaling pathways, which are crucial for neurotransmitter release and neuronal communication. Research indicates that it interacts with cholinesterase enzymes, impacting the breakdown of acetylcholine in the nervous system. This interaction suggests therapeutic applications in treating neurological disorders such as Alzheimer's disease and other forms of dementia where cholinergic dysfunction is prevalent.
Drug Development
Due to its structural properties, this compound serves as a versatile scaffold for the development of new pharmacological agents. Modifications to its structure can enhance binding affinity and selectivity for specific biological targets, making it a candidate for further drug design efforts aimed at various receptor systems .
Enzyme Modulation
Studies have demonstrated that 3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride can modulate the activity of several enzymes beyond cholinesterases, potentially influencing broader metabolic pathways and cellular signaling mechanisms. This property opens avenues for exploring its use in metabolic disorders.
Case Study 1: Cholinergic Modulation
A study conducted on the effects of this compound on cholinergic receptors revealed that it significantly enhances acetylcholine levels in synaptic clefts by inhibiting cholinesterase activity. This finding supports its potential use as a therapeutic agent in conditions characterized by reduced cholinergic transmission.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of various azabicyclo compounds, including this hydrochloride derivative, has shown that specific substitutions can dramatically affect biological activity. For instance, varying the halogen substituents or modifying the bicyclic core can lead to improved receptor binding profiles, suggesting tailored approaches for drug development based on SAR principles .
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Structural and Functional Differences
Halogen Substitution Patterns: The target compound’s meta-chlorophenyl group distinguishes it from the para-chlorophenyl isomer () and the bis(4-fluorophenyl)methoxy group in JHW 007 (). Positional isomerism can alter steric effects, electronic properties (e.g., dipole moments), and receptor binding .
Core Modifications: The 3-oxa-8-azabicyclo[3.2.1]octane analog () replaces a methylene group with oxygen, altering ring strain and electronic distribution. This modification may affect metabolic stability .
Side Chain Complexity :
Biological Activity
3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride (CAS: 1803606-53-2) is a bicyclic compound that exhibits notable biological activities due to its structural similarity to tropane alkaloids. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Structural Overview
The compound features a bicyclic core with a fluorine atom and a chlorophenyl group, contributing to its unique chemical properties. The 8-azabicyclo[3.2.1]octane framework is essential for its interaction with various biological targets, particularly in the central nervous system (CNS).
Interaction with Cholinergic Systems
Research indicates that this compound interacts primarily with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. This interaction can modulate neurotransmitter release and neuronal communication, leading to significant effects on cell signaling pathways and gene expression.
Monoamine Reuptake Inhibition
This compound has been identified as a potential monoamine reuptake inhibitor, which can influence serotonin, norepinephrine, and dopamine levels in the CNS. Such activity is particularly relevant for treating mood disorders and other psychiatric conditions . The inhibition of reuptake can enhance neurotransmitter availability, thereby improving synaptic transmission and overall neuronal function.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Cholinergic Modulation : A study highlighted that compounds similar to 3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane showed significant cholinesterase inhibition, which is critical in developing treatments for Alzheimer’s disease and other cognitive disorders.
- Antidepressant Potential : Research indicates that azabicyclo compounds can serve as effective antidepressants by inhibiting monoamine reuptake mechanisms. The specific substitution pattern of this compound enhances its binding affinity to neurotransmitter transporters, making it a candidate for further pharmacological exploration .
Comparative Analysis with Similar Compounds
The following table compares this compound with other azabicyclo derivatives:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Azabicyclo[3.2.1]octane | Bicyclic structure without fluorine or chlorophenyl | Lacks enhanced binding properties |
| 8-Azabicyclo[3.2.1]octane | Similar bicyclic core | Different functionalization affects biological activity |
| Tropane Alkaloids | Structurally related but vary widely | Known for diverse pharmacological effects |
What distinguishes 3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane is its specific substitution pattern that enhances binding affinity and selectivity for certain biological targets compared to these similar compounds.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
